3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one
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Overview
Description
3-(4-Methoxyphenyl)-1,4,7-triazaspiro[44]non-3-en-2-one is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methoxyphenylhydrazine with a suitable cycloalkanone can lead to the formation of the desired spirocyclic structure. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: This compound shares a similar triazole ring structure but differs in its substituents.
1,3,5-Trisubstituted-1H-pyrazoles: These compounds have a similar heterocyclic core but differ in their functional groups and overall structure.
Uniqueness
3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H15N3O2 |
---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one |
InChI |
InChI=1S/C13H15N3O2/c1-18-10-4-2-9(3-5-10)11-12(17)16-13(15-11)6-7-14-8-13/h2-5,14H,6-8H2,1H3,(H,16,17) |
InChI Key |
NTVVGJIFVFMCQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3(CCNC3)NC2=O |
Origin of Product |
United States |
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